2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid
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Overview
Description
2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid is an organic compound that features a benzyloxy group and a chlorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-benzyloxyphenylboronic acid and 6-chlorobenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3-benzyloxyphenylboronic acid and 6-chlorobenzoic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is usually carried out in a solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction with appropriate optimization for yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to a hydrogen atom under catalytic hydrogenation conditions.
Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products:
Oxidation: Formation of benzyloxybenzoic acid derivatives.
Reduction: Formation of 2-(3-benzyloxyphenyl)benzoic acid.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid in biological systems is not well-documented. its structural features suggest potential interactions with enzymes or receptors involved in various biochemical pathways. The benzyloxy group may facilitate binding to hydrophobic pockets, while the chlorine atom could participate in halogen bonding .
Comparison with Similar Compounds
3-Benzyloxyphenylacetic acid: Similar structure with an acetic acid moiety instead of a benzoic acid.
3-Benzyloxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness: 2-(3-Benzyloxyphenyl)-6-chlorobenzoic acid is unique due to the presence of both a benzyloxy group and a chlorine atom on the benzoic acid core, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-chloro-6-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-18-11-5-10-17(19(18)20(22)23)15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDVUABVZUFAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692237 |
Source
|
Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-48-4 |
Source
|
Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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